HS-243

IRAK-4 inhibition kinase assay in vitro potency

Choose HS-243 (CAS 848249-10-5) for definitive IRAK-1/4 inhibition. Unlike takinib or dual inhibitors, its 25-fold selectivity window over TAK1 prevents confounding off-target effects on TNF and other cytokines. This is essential for cleanly delineating IRAK-specific roles in innate immunity and cancer models (e.g., RA-FLS, THP-1, SKOV-3). Its cleaner kinome profile—hitting only 5 off-targets in a 468-kinase panel—reduces false positives in high-content screening. Trust HS-243 for reproducible IRAK-1/4-dependent cytokine suppression data.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B12405844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-243
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22)
InChIKeyJLLIANWHDQWCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-243: A Highly Selective IRAK-1/4 Inhibitor with Minimal TAK1 Activity for Targeted Kinase Profiling


HS-243 (CAS 848249-10-5) is a potent and selective inhibitor of interleukin-1 receptor-associated kinases 1 and 4 (IRAK-1/4), with IC50 values of 24 nM for IRAK-1 and 20 nM for IRAK-4, while exhibiting minimal inhibition of transforming growth factor β-activated kinase 1 (TAK1) with an IC50 of 0.5 µM [1]. The compound belongs to the aminobenzimidazole class and is structurally optimized from a takinib scaffold to achieve high selectivity for IRAK-1/4 over TAK1, enabling precise dissection of distinct signaling roles within the innate immune pathway [2].

Why HS-243 Cannot Be Replaced by Generic IRAK or TAK1 Inhibitors


The high sequence identity within the ATP-binding pocket of IRAK-1/4 and TAK1 often leads to cross-inhibition by many kinase inhibitors, confounding experimental interpretation. HS-243 achieves a remarkable selectivity window (~25-fold for TAK1 vs. IRAK-4) that is not present in first-generation IRAK inhibitors (e.g., Sigma IRAK-1/4 Inhibitor I) or dual TAK1/IRAK inhibitors (e.g., HS-242). This selectivity is critical for delineating the nonredundant signaling roles of IRAK-1/4 versus TAK1 in inflammatory and oncogenic pathways [1]. Using a less selective analog may result in off-target TAK1 inhibition, altering cytokine profiles and obscuring IRAK-specific mechanisms .

Quantitative Differentiation Evidence: HS-243 vs. Closest IRAK/TAK1 Inhibitor Comparators


HS-243 Exhibits 6.7-fold Greater IRAK-4 Potency vs. Sigma IRAK-1/4 Inhibitor I

In a head-to-head comparison, HS-243 demonstrated significantly higher potency against IRAK-4 compared to the commercially available Sigma IRAK-1/4 Inhibitor I. The IC50 of HS-243 was 20 nM, while Sigma IRAK-1/4 Inhibitor I exhibited an IC50 of 134 nM in the same radioactive [32P]ATP filter-binding assay, representing a 6.7-fold improvement in potency [1].

IRAK-4 inhibition kinase assay in vitro potency

HS-243 Achieves 25-fold Selectivity for IRAK-4 over TAK1, Enabling Pathway-Specific Studies

HS-243 displays a 25-fold selectivity window between IRAK-4 (IC50 = 20 nM) and TAK1 (IC50 = 0.5 µM). In contrast, the dual inhibitor HS-242 shows potent inhibition of both kinases (IRAK-4 IC50 ~ 22 nM, TAK1 IC50 ~ 1.5 µM; selectivity ~68-fold), while takinib (HS-206) is a potent TAK1 inhibitor (IC50 = 9.5 nM) with >10-fold selectivity over IRAK-4 (IC50 = 120 nM) [1]. This high IRAK-1/4 selectivity of HS-243 ensures minimal confounding TAK1-mediated signaling when interrogating IRAK-dependent pathways.

kinase selectivity TAK1 inhibition IRAK signaling

HS-243 Broadly Suppresses Proinflammatory Cytokines in RA-FLS, Distinct from TAK1 Inhibitor Takinib

In LPS-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) treated with 10 µM compound for 24 hours, HS-243 induced a significantly different overall cytokine/chemokine profile compared to Sigma IRAK-1/4 Inhibitor I (p < 0.002) and DMSO control (p < 0.0002) [1]. In THP-1 macrophages, HS-243 significantly reduced secretion of 15 specific cytokines (e.g., IL-8, CD14, GRO-α, MIP-1a, MIP-3a, MMP-9, IP-10, RANTES), while takinib (10 µM) showed discrete ~9-fold inhibition of TNF release with minimal impact on other cytokines [1].

rheumatoid arthritis cytokine profiling fibroblast-like synoviocytes

HS-243 Demonstrates Exquisite Kinome-Wide Selectivity with Only 5 Hits in 468 Kinases

In a kinome-wide screen of 468 human protein kinases, HS-243 showed exquisite selectivity, with only 5 kinases inhibited >50% at 1 µM: IRAK-4, IRAK-1, TAK1, CLK4, and DYKR1B. The IC50 values for the top 5 kinases were determined: IRAK-4 (20 nM), IRAK-1 (24 nM), TAK1 (500 nM), CLK4 (2.1 µM), and DYKR1B (8.3 µM) [1]. This profile contrasts with the broader kinome activity observed for many first-generation benzimidazole IRAK inhibitors, which often inhibit additional kinases (e.g., Sigma IRAK-1/4 Inhibitor I shows >10 µM against a panel of 27 other kinases) .

kinome selectivity off-target profiling chemical biology

HS-243 Inhibits Survival of Pancreatic and Ovarian Cancer Cells, Extending Utility Beyond Inflammation

At 10 µM concentration over 24 hours, HS-243 inhibited cell survival by 21% in AN3-CA pancreatic cancer cells and 13% in SKOV-3 ovarian cancer cells [1]. In comparison, takinib (a TAK1-selective inhibitor) has been shown to induce apoptosis in certain cancer contexts through TAK1 inhibition, but HS-243's effect is mediated specifically through IRAK-1/4 blockade [1]. The addition of IL-1β (30 ng/ml) enhanced HS-243's effect, increasing cell death to 46% in SKOV-3, 33% in AN3-CA, and 31% in H460 cells [2].

cancer cell viability pancreatic cancer ovarian cancer IRAK-1/4 in oncology

Optimal Procurement Scenarios for HS-243 Based on Differentiated Activity


Selective Dissection of IRAK-1/4 vs. TAK1 Signaling in Innate Immunity

Use HS-243 when the research objective requires clean, selective inhibition of IRAK-1/4 without confounding TAK1 blockade. This is critical in studies of TLR/IL-1R signaling, where TAK1 inhibition can drastically alter cytokine readouts (e.g., TNF suppression) and mask IRAK-specific effects. HS-243's 25-fold selectivity window and broad suppression of 15 cytokines provide a more complete IRAK inhibition phenotype than takinib or dual inhibitors [1].

Kinome-Wide Selectivity for Chemical Probe Development

Employ HS-243 in high-content screening campaigns where off-target kinase activity must be minimized. With only 5 kinases inhibited >50% at 1 µM out of 468 tested, HS-243 offers a cleaner pharmacological profile than many commercial IRAK inhibitors, reducing the risk of false-positive hits and simplifying target deconvolution [1].

RA-FLS and Macrophage Inflammatory Models

Utilize HS-243 in LPS-stimulated rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) or THP-1 macrophage models to interrogate IRAK-1/4-dependent cytokine networks. The compound significantly reduces 15 proinflammatory cytokines at 10 µM, providing a robust phenotypic signature for validating IRAK-1/4 dependency in autoimmune disease models [1].

IRAK-Dependent Cancer Cell Viability Studies

Select HS-243 for studies investigating IRAK-1/4 signaling in pancreatic (AN3-CA), ovarian (SKOV-3), or colon (H460) cancer cell lines. The compound inhibits cell survival by 13-21% at 10 µM, with enhanced effects upon IL-1β co-stimulation, offering a tool to examine IRAK-specific contributions to cancer cell proliferation distinct from TAK1-mediated apoptosis [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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